5-Tridecanone

説明

BenchChem offers high-quality 5-Tridecanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Tridecanone including the price, delivery time, and more detailed information at info@benchchem.com.

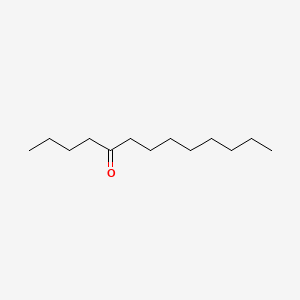

Structure

3D Structure

特性

IUPAC Name |

tridecan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-3-5-7-8-9-10-12-13(14)11-6-4-2/h3-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTJSLKBPLOIOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00952934 | |

| Record name | Tridecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or melt; mp = 16-17 deg C; [Alfa Aesar MSDS] | |

| Record name | 5-Tridecanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9674 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

30692-16-1, 57702-05-3 | |

| Record name | 5-Tridecanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30692-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030692161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tridecanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057702053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Tridecanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tridecan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00952934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.711 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-TRIDECANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NGA9IM4WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comprehensive Technical Guide to 5-Tridecanone (CAS 30692-16-1): Properties, Synthesis, and Analytical Profiling

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

5-Tridecanone (CAS 30692-16-1) is a mid-chain asymmetric aliphatic ketone that plays a critical role as a lipophilic building block in organic synthesis, a target analyte in thermal degradation studies, and an intermediate in the development of tertiary amines for pharmaceutical formulations. This whitepaper synthesizes its physicochemical profile, details a modern transition-metal-free synthesis protocol, and establishes rigorous analytical parameters for its validation.

Chemical Identity and Physicochemical Profiling

Understanding the fundamental properties of 5-Tridecanone is essential for predicting its behavior in solvent systems, chromatographic matrices, and biological assays.

The 13-carbon aliphatic chain combined with the C5 carbonyl position creates an asymmetric steric profile. Causality in Physical State: This asymmetry disrupts crystalline lattice packing compared to highly symmetrical ketones (e.g., 7-tridecanone). Consequently, the melting point is depressed to 16–17 °C, rendering 5-tridecanone a colorless liquid or low-melting solid at standard ambient temperature and pressure (SATP)[1]. Furthermore, its high octanol-water partition coefficient (LogP ~4.5) dictates strong lipophilicity, requiring non-polar solvent systems for efficient extraction[2].

Table 1: Fundamental Chemical Identifiers

| Property | Value |

| IUPAC Name | Tridecan-5-one |

| CAS Registry Number | 30692-16-1 |

| Molecular Formula | C13H26O |

| SMILES | CCCCCCCCC(=O)CCCC |

| InChIKey | VCTJSLKBPLOIOT-UHFFFAOYSA-N |

Table 2: Thermodynamic and Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 198.34 g/mol | PubChem[1] |

| Melting Point | 16 - 17 °C | Alfa Aesar[1] |

| Boiling Point | 550.71 K (Calculated) | Cheméo[2] |

| LogP (Octanol/Water) | 4.496 (Calculated) | Cheméo[2] |

| Kovats Retention Index | 1361.5 (Semi-standard non-polar) | NIST[3] |

Advanced Synthesis: Radical-Chain Hydroacylation

Historically, the synthesis of asymmetric ketones relied on Grignard additions to nitriles or aldehydes followed by heavy-metal oxidation. Modern green chemistry favors transition-metal-free radical-chain additions. 5-Tridecanone can be synthesized efficiently via the hydroacylation of oct-1-ene with pentanal[4][5].

Mechanistic Causality: The reaction utilizes N-hydroxyphthalimide (NHPI) and dibenzoyl peroxide (BPO). BPO acts as the thermal initiator, abstracting a hydrogen from NHPI to generate a phthalimide-N-oxyl (PINO) radical. The PINO radical then abstracts the aldehydic hydrogen from pentanal. NHPI functions as a polarity-reversal catalyst ; it overcomes the inherent electronic mismatch between the nucleophilic acyl radical and the electron-rich terminal alkene (oct-1-ene), facilitating a rapid and selective radical addition to yield 5-tridecanone[5].

Radical-chain hydroacylation pathway for 5-Tridecanone synthesis.

Self-Validating Experimental Protocol

Note: This protocol incorporates in-process analytical validation to ensure system integrity before downstream workup.

-

Reagent Preparation & Degassing:

-

Action: Dissolve oct-1-ene (1.0 equiv) and pentanal (3.0 equiv) in anhydrous toluene. Sparge the solution with Argon for 15 minutes.

-

Causality: Molecular oxygen is a potent diradical that will rapidly quench the PINO and acyl radicals, terminating the chain reaction. Rigorous degassing is non-negotiable.

-

-

Catalyst Assembly:

-

Action: Add NHPI (10 mol%) to the reaction vessel. Heat the mixture to 80 °C under a continuous Argon blanket.

-

-

Initiation:

-

Action: Add BPO (5 mol%) dropwise as a solution in toluene over 1 hour. Stir for an additional 12 hours[5].

-

Causality: Slow addition of the initiator maintains a steady-state concentration of radicals, preventing radical-radical dimerization side reactions.

-

-

In-Process Analytical Validation (The Self-Validation Step):

-

Action: Withdraw a 50 µL aliquot, dilute in 1 mL of hexane, and inject into a GC-MS (e.g., HP-5MS column).

-

Validation Metric: The reaction is deemed successful only if the oct-1-ene peak is consumed and a new dominant peak appears with a Kovats Retention Index of exactly 1361.5 [3]. The mass spectrum must confirm the molecular ion [M]⁺ at m/z 198.

-

-

Workup and Purification:

-

Action: Quench the reaction with saturated aqueous NaHCO₃ to neutralize acidic byproducts. Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel flash chromatography (Hexane/Ethyl Acetate gradient).

-

Industrial and Pharmaceutical Applications

Biomarker for Thermal Degradation (Aviation & Automotive)

In the aerospace sector, the structural integrity of synthetic ester-based lubricants is paramount. Under extreme thermal stress (e.g., in aircraft bleed air systems), long-chain aliphatic additives undergo homolytic cleavage and subsequent oxidation. 5-Tridecanone has been formally identified via GC-MS as a key degradation biomarker in aged aviation oils. Monitoring the concentration of 5-tridecanone provides a quantifiable metric for the thermal breakdown and remaining useful life of the lubricant.

Lipophilic Scaffold in Drug Development

In pharmaceutical synthesis, mid-chain ketones like 5-tridecanone are highly valued for their ability to undergo reductive amination. By reacting 5-tridecanone with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), chemists can generate highly lipophilic, sterically hindered tertiary amines. These structures are frequently utilized in the design of ionizable lipids for Lipid Nanoparticle (LNP) delivery systems, where the branched aliphatic tails are crucial for endosomal escape and mRNA release.

References

1.[2] Chemical Properties of 5-Tridecanone (CAS 30692-16-1) - Cheméo. Céondo GmbH. Available at: 2.[1] 5-Tridecanone | C13H26O | CID 42549 - PubChem. National Institutes of Health (NIH). Available at: 3.[4] 1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis. ACS Publications. Available at: 4.[5] Modern Oxidation Methods, 2nd Edition (Bäckvall, J.E.). EPDF. Available at: 5.[3] 5-Tridecanone | C13H26O | CID 42549 - GC-MS Spectral Data. National Institutes of Health (NIH). Available at: 6. Characterization of the Ageing Process in Aviation Lubricant Oils through an Experimental Simulation of the Bleed Air System Conditions. Universidade NOVA de Lisboa (UNL). Available at:

Sources

5-Tridecanone molecular weight and formula C13H26O

Technical Monograph: 5-Tridecanone Molecular Identity, Synthesis, and Analytical Profiling

Executive Summary

5-Tridecanone (C₁₃H₂₆O) is a mid-chain aliphatic ketone characterized by a carbonyl group at the C5 position, distinguishing it from its naturally ubiquitous isomer, 2-tridecanone (a known methyl ketone in tomato leaf defense systems).[1][2][3][4][5][6] While less abundant in nature than the 2-isomer, 5-tridecanone serves as a critical positional isomer probe in Structure-Activity Relationship (SAR) studies for insect pheromone receptors and lipophilic drug carriers. This guide outlines the physicochemical baseline, a high-purity synthesis protocol via Swern oxidation, and the mass spectrometric fragmentation logic required for definitive identification.

Part 1: Physicochemical Characterization

Precise characterization of 5-Tridecanone requires distinguishing it from other C13 isomers. The molecule features a butyl tail and an octyl tail flanking the carbonyl core, imparting significant lipophilicity.

Table 1: Physicochemical Profile of 5-Tridecanone

| Property | Value / Description | Context for Researchers |

| IUPAC Name | Tridecan-5-one | Unambiguous identifier.[7] |

| CAS Registry | 30692-16-1 | Distinct from 2-Tridecanone (593-08-8). |

| Formula | C₁₃H₂₆O | Degree of Unsaturation = 1 (Carbonyl). |

| Molecular Weight | 198.35 g/mol | Monoisotopic Mass: 198.1984 Da.[7] |

| Boiling Point | 260–262 °C (est.) | High boiling point requires vacuum distillation for purification. |

| LogP (Octanol/Water) | ~5.1 | Highly lipophilic; crosses biological membranes; accumulates in adipose tissue. |

| Density | 0.825 g/mL (at 25°C) | Less dense than water; forms upper layer in aqueous workups. |

| Solubility | Ethanol, Ether, DCM | Insoluble in water. Suitable for lipid-based formulations. |

Part 2: Synthesis Protocol (Swern Oxidation)

While Grignard addition (ButylMgBr + Nonanonitrile) is a viable route, it often yields side products (tertiary alcohols) if not strictly controlled. For high-purity applications (e.g., analytical standards or biological probes), the Swern Oxidation of 5-Tridecanol is the superior method due to its mild conditions and prevention of over-oxidation to carboxylic acids.

Mechanism & Causality

The protocol utilizes DMSO activated by oxalyl chloride to form a dimethylchlorosulfonium ion.[8] This electrophile reacts with the secondary alcohol (5-tridecanol) to form an alkoxysulfonium intermediate. The addition of a base (Triethylamine) triggers an intramolecular elimination, yielding the ketone.[9]

-

Why -78°C? To stabilize the explosive/volatile intermediate and prevent Pummerer rearrangement side reactions.

-

Why Triethylamine? To deprotonate the sulfur ylide, facilitating the collapse to the carbonyl.

Experimental Workflow

Reagents: 5-Tridecanol (1.0 eq), Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), Dichloromethane (DCM, anhydrous).

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve oxalyl chloride in dry DCM. Cool to -78°C (dry ice/acetone bath).

-

DMSO Addition: Add DMSO dropwise over 15 minutes. Control: Ensure temp does not rise above -60°C to prevent CO/CO₂ evolution. Stir for 15 mins.

-

Substrate Addition: Add 5-Tridecanol (dissolved in min. DCM) dropwise. The mixture will turn cloudy (alkoxysulfonium salt formation). Stir for 45 mins at -78°C.

-

Elimination: Add Triethylamine (Et₃N) dropwise. The reaction may turn yellow.

-

Warming: Remove cooling bath and allow to warm to room temperature over 1 hour. Observation: Formation of thick white precipitate (Et₃N·HCl).

-

Quench & Workup: Add water. Extract aqueous layer 3x with DCM. Wash combined organics with 1M HCl (remove amine), NaHCO₃ (neutralize), and Brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes:Ethyl Acetate 95:5).

Visualization: Swern Oxidation Pathway

Fig 1. Logical flow of the Swern Oxidation converting 5-Tridecanol to 5-Tridecanone.

Part 3: Analytical Profiling (GC-MS)

Mass Spectrometry is the definitive method to distinguish 5-tridecanone from its isomers (e.g., 2-, 3-, or 7-tridecanone). The fragmentation pattern is dictated by Alpha-Cleavage adjacent to the carbonyl group and the McLafferty Rearrangement .[10]

Fragmentation Logic

-

Molecular Ion (M+): m/z 198 (often weak).

-

Alpha-Cleavage (Primary Diagnostic):

-

McLafferty Rearrangement:

-

Requires a γ-hydrogen. Both the butyl chain (C1-C4) and octyl chain (C6-C13) have γ-hydrogens relative to the carbonyl.

-

Rearrangement A (Butyl side): Yields m/z 156 (Neutral loss of propene).

-

Rearrangement B (Octyl side): Yields m/z 100 (Neutral loss of heptene).

-

Visualization: MS Fragmentation Pathways

Fig 2. Diagnostic mass spectral fragmentation ions for 5-Tridecanone structural confirmation.

Part 4: Biological & Research Applications

Pheromone Receptor Probing (SAR)

While 2-tridecanone is a well-documented semiochemical (found in wild tomato Lycopersicon hirsutum as a defense against the tobacco hornworm Manduca sexta), 5-tridecanone acts as a critical negative control or steric probe in electroantennography (EAG).

-

Mechanism: By shifting the carbonyl from C2 to C5, researchers alter the dipole moment vector and steric fit within the insect's odorant binding proteins (OBPs).

-

Application: Use 5-tridecanone to map the "hydrophobic pocket" depth of ketone-sensing neurons. Lack of response to the 5-isomer confirms the specificity of receptors for methyl ketones (2-isomers).

Lipophilic Drug Delivery

With a LogP > 5, 5-tridecanone serves as a model medium-chain ketone for permeation studies.

-

Protocol: It can be used as a solvent or cosolvent in Franz diffusion cell experiments to test the impact of ketone chain length on skin permeation enhancement for transdermal drug delivery systems.

References

-

National Institute of Standards and Technology (NIST). 5-Tridecanone Mass Spectrum & Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

PubChem. 5-Tridecanone Compound Summary. National Library of Medicine. [Link]

-

Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[8][9] A preparative, steric and mechanistic study. Tetrahedron. [Link]

-

Dimock, M. B., & Kennedy, G. G. (1983). The role of glandular trichomes in the resistance of Lycopersicon hirsutum f. glabratum to Heliothis zea. (Context on 2-tridecanone vs isomers). Entomologia Experimentalis et Applicata. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. 5-Tridecanone [webbook.nist.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. conf.uni-ruse.bg [conf.uni-ruse.bg]

- 7. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Definitive Technical Guide: Butyl Octyl Ketone (5-Tridecanone)

Executive Summary

Butyl octyl ketone , systematically known as 5-tridecanone , represents a specific lipophilic ketone subclass critical in organic synthesis, pheromone research, and emerging pharmaceutical applications.[1] In drug development, its utility lies not only as a stable intermediate but also as a bioactive secondary metabolite found in Trichoderma species and Glycyrrhiza glabra, exhibiting potential antiproliferative properties.[1]

This guide provides a rigorous analysis of its nomenclature, physicochemical profile, and synthesis, designed to prevent the structural ambiguity that frequently derails scale-up and regulatory filing.[1]

Part 1: Nomenclature & Structural Identity

The Precision of Naming

In high-stakes research, the trivial name "butyl octyl ketone" is insufficient.[1] It relies on the presumption of straight-chain alkyl groups (

To ensure scientific integrity, the IUPAC system is the mandatory standard for documentation.[1]

IUPAC Derivation Logic[1][2][3]

-

Principal Chain: The longest carbon chain containing the carbonyl group (

).[2][3][4] -

Numbering Priority: The chain is numbered to give the carbonyl group the lowest possible locant.

-

Final Name: Tridecan-5-one .

Structural Visualization

The following diagram illustrates the numbering priority and the fragmentation of the trivial name components.

Figure 1: Structural deconstruction of Tridecan-5-one, highlighting the IUPAC numbering logic versus trivial nomenclature components.

Chemical Identifiers Table

Use these identifiers for database verification (PubChem, SciFinder, CAS) to avoid purchasing incorrect isomers.

| Identifier Type | Value | Notes |

| IUPAC Name | Tridecan-5-one | Preferred for regulatory filing.[2] |

| CAS Registry | 30692-16-1 | Unique key for the specific 5-isomer.[2][5] |

| Formula | Molecular Weight: 198.35 g/mol .[2][6] | |

| SMILES | CCCCCCCCC(=O)CCCC | Useful for cheminformatics/modeling.[1][2] |

| InChIKey | VCTJSLKBPLOIOT-UHFFFAOYSA-N | Hash for database linking.[2][5][6] |

Part 2: Physicochemical Profile & Solubility

Understanding the physical state of 5-tridecanone is vital for process design.[2] It exists near the solid-liquid phase boundary at room temperature, which impacts handling (requires heating for liquid transfer in cold labs).[1]

| Property | Value | Experimental/Predicted Context |

| Melting Point | 16–17 °C | Critical: May solidify in cool storage; requires warm water bath before aliquoting.[2] |

| Boiling Point | ~264 °C (760 mmHg) | High boiling point makes it difficult to remove by rotary evaporation; requires high-vacuum distillation.[2] |

| Density | 0.825 g/mL | Less dense than water; forms the upper layer in aqueous extractions.[2] |

| LogP (Octanol/Water) | ~5.1 | Highly Lipophilic. Practically insoluble in water.[1][2] Soluble in DCM, Hexane, DMSO.[1] |

| Flash Point | >100 °C | Class IIIB Combustible Liquid.[1][2] |

Part 3: Synthesis & Reaction Mechanisms

For researchers requiring custom synthesis (e.g., deuterated analogs for metabolic tracking), two primary pathways are recommended: Classical Grignard and Modern Radical Coupling.[1]

Method A: Radical Hydroacylation (Atom Economy)

A modern approach utilizing aldehyde feedstocks, avoiding the harsh conditions of Grignard reagents.[1] This method couples terminal alkenes with aldehydes.[1][2]

-

Reagents: Oct-1-ene + Pentanal.[2]

-

Catalyst: Cobalt or Nickel catalyst (or peroxide initiator).[1][2]

-

Mechanism: Acyl radical generation followed by anti-Markovnikov addition to the alkene.[2]

Figure 2: Convergent synthesis of 5-tridecanone via radical hydroacylation of pentanal and oct-1-ene.[2]

Method B: Classical Grignard Oxidation

-

Grignard Formation: 1-Bromooctane + Mg

Octylmagnesium bromide.[1][2] -

Addition: Reaction with Pentanal

Tridecan-5-ol.[1][2] -

Oxidation: Jones Oxidation or Swern Oxidation of Tridecan-5-ol

Tridecan-5-one .[2]

Part 4: Analytical Identification (Mass Spectrometry)

When validating the identity of 5-tridecanone, the Mass Spectrum (EI, 70eV) is the gold standard.[1] The molecule undergoes a characteristic McLafferty Rearrangement .[2]

Fragmentation Logic

-

Molecular Ion (

): m/z 198.[2] -

Alpha Cleavage: Breaks the C-C bond next to the carbonyl.[2]

-

McLafferty Rearrangement: Requires a

-hydrogen.[1][2]-

Pathway: The oxygen abstracts a

-hydrogen from the octyl chain, leading to cleavage of the -

Result: Formation of an enol radical cation (m/z 86) and a neutral alkene (1-hexene).[2]

-

Figure 3: Mass spectrometry fragmentation pathways identifying 5-tridecanone.[2] The m/z 86 peak is diagnostic.

Part 5: Biological & Pharmaceutical Applications

Natural Product Metabolite

Research indicates 5-tridecanone is a secondary metabolite in:

-

Trichoderma species: A biocontrol fungus where the ketone may act as a signaling molecule or antimicrobial agent.[2]

-

Glycyrrhiza glabra (Licorice): Identified in root extracts, showing correlation with antiproliferative effects against nasopharyngeal carcinoma (NPC) cells.[1][2][7] It is hypothesized to regulate long non-coding RNA (lncRNA) expression.[1][2][7]

Olfactory Modulation

In sensory science, 5-tridecanone is investigated for its ability to suppress specific malodor receptors (e.g., TAAR5), making it a candidate for advanced deodorizing formulations in personal care or veterinary products.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 42549, 5-Tridecanone. Retrieved from [Link][2]

-

CAS Common Chemistry. 5-Tridecanone (CAS RN 30692-16-1).[1][2][6][8] American Chemical Society.[1][2][6] Retrieved from [Link][2][6]

-

Watanabe, E., Kaiho, A., Kusama, H., & Iwasawa, N. (2013). General synthesis of ketones via radical hydroacylation of alkenes. Journal of the American Chemical Society.[2] (Contextual citation for radical synthesis method).

-

Rahnama, K., et al. (2025). Antifungal metabolite profiling and inhibition assessment of Trichoderma-derived compounds. ResearchGate. Retrieved from [Link]

-

Cheméo. Chemical Properties of 5-Tridecanone (CAS 30692-16-1). Retrieved from [Link][2]

Sources

- 1. 2-Decanone - Wikipedia [en.wikipedia.org]

- 2. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10.6 Nomenclature of Aldehydes, Ketones, Carboxylic Acids, Esters, and Amides – CHEM 1114 – Introduction to Chemistry [pressbooks.bccampus.ca]

- 4. IUPAC Nomenclature Rules for Ketones | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 5. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. tandfonline.com [tandfonline.com]

- 8. hanford.gov [hanford.gov]

5-Tridecanone (CAS 30692-16-1): Physicochemical Profiling, Synthesis, and Analytical Methodologies

Executive Summary

In the landscape of aliphatic ketones, 5-Tridecanone (also known as N-butyl octyl ketone) occupies a specialized niche in chemical synthesis, materials science, and fragrance research 1[1]. As a C13 linear ketone, its physical behavior is dictated by the delicate balance between the localized dipole of its carbonyl group and the extensive hydrophobic bulk of its butyl and octyl chains 2[2]. This guide provides a rigorous breakdown of its thermodynamic properties, synthetic pathways, and the self-validating analytical protocols required to handle it accurately in a laboratory setting.

Thermodynamic & Physicochemical Causality

Understanding the physical data of 5-Tridecanone requires looking beyond the raw numbers to the molecular interactions that govern its state.

-

Density Profile (0.825 g/cm³): The density of 5-Tridecanone is significantly lower than that of water 3[3]. Causality: The linear C4 and C8 alkyl chains create substantial steric bulk, reducing the packing efficiency of the molecules in the liquid phase. Unlike alcohols, which form dense hydrogen-bonded networks, the single carbonyl group only provides weak dipole-dipole interactions, allowing London dispersion forces to dominate the free volume of the liquid.

-

Boiling Point Dynamics (260.8 °C vs. 66 °C): At atmospheric pressure (760 mmHg), the boiling point reaches approximately 260.8 °C 4[4]. Causality: The extended surface area of the 13-carbon backbone results in a high cumulative van der Waals attraction, requiring massive thermal energy for vaporization. However, exposing aliphatic ketones to >250 °C risks thermal degradation (e.g., auto-oxidation at the alpha-carbons). Consequently, distillation is strictly performed under reduced pressure, dropping the boiling point to a mild 66–69 °C at 0.3 Torr 3[3].

Quantitative Data Summary

| Property | Value | Test Condition / Note |

| CAS Registry Number | 30692-16-1 | Unique Identifier |

| Molecular Formula | C13H26O | Aliphatic Ketone |

| Molecular Weight | 198.34 g/mol | Calculated |

| Density | 0.825 ± 0.06 g/cm³ | Standard Ambient Temp (20 °C) |

| Boiling Point (Atmospheric) | 260.66 °C – 260.8 °C | 760 mmHg |

| Boiling Point (Vacuum) | 66 °C – 69 °C | 0.3 Torr |

Synthetic Workflow: Radical-Chain Addition

5-Tridecanone can be efficiently synthesized via the radical-chain addition of an aldehyde to an alkene. Specifically, the reaction between pentanal (C5) and 1-octene (C8) yields the target C13 ketone. This reaction is catalyzed by N-hydroxyphthalimide (NHPI), which acts as a polarity-reversal catalyst 1[1]. The NHPI abstracts the aldehydic hydrogen to form an electrophilic acyl radical, which subsequently attacks the electron-rich double bond of the alkene.

Figure 1: Synthetic workflow of 5-Tridecanone via NHPI-catalyzed radical-chain addition.

Self-Validating Experimental Protocols

To ensure data integrity during the physicochemical characterization of 5-Tridecanone, protocols must be designed with internal validation loops to prevent systemic errors.

Protocol A: High-Precision Density Determination (Oscillating U-Tube Pycnometry)

Traditional glass pycnometers suffer from buoyancy errors and meniscus reading subjectivity. For long-chain ketones where the coefficient of thermal expansion is high, oscillating U-tube densitometry is the gold standard.

-

Step 1: System Calibration. Flush the U-tube with HPLC-grade acetone and dry with filtered air. Calibrate the oscillator at exactly 20.00 °C using ultra-pure degassed water (0.9982 g/cm³) and dry air.

-

Step 2: Sample Introduction. Inject 2 mL of 5-Tridecanone via a Luer-lock syringe. Critical Causality: Injection must be slow to prevent micro-bubble formation. Micro-bubbles artificially lower the mass inside the fixed volume of the U-tube, skewing the density reading downward.

-

Step 3: Thermal Equilibration. Allow the built-in Peltier thermostat to stabilize the sample at 20.00 °C for 5 minutes.

-

Step 4: Measurement & Self-Validation. Record the density (expected ~0.825 g/cm³). Validation Loop: Immediately after the measurement, inject a known standard of similar viscosity and density (e.g., n-dodecane). If the standard reads within ±0.00005 g/cm³ of its literature value, the 5-Tridecanone measurement is validated against oscillator drift.

Protocol B: Reduced-Pressure Ebulliometry for Boiling Point Profiling

Because 5-Tridecanone boils at ~260.8 °C at atmospheric pressure, measuring its boiling point dynamically under vacuum prevents molecular cracking.

-

Step 1: Apparatus Assembly. Set up a dynamic reflux ebulliometer connected to a high-vacuum manifold equipped with a cold trap and a capacitance manometer.

-

Step 2: Pressure Stabilization. Utilize a proportional control valve to stabilize the system pressure at exactly 0.3 Torr. Critical Causality: Fluctuations in vacuum pressure will cause erratic boiling point readings according to the Clausius-Clapeyron relation.

-

Step 3: Heating. Apply heat via a silicone oil bath. Increase the temperature gradually until a steady reflux ring is observed on the ebulliometer's thermometer bulb.

-

Step 4: Temperature Recording & Self-Validation. Record the vapor temperature once it stabilizes for 10 minutes (expected 66–69 °C). Validation Loop: Extract a 50 µL sample of the condensed distillate from the cold trap and analyze it via GC-MS. The presence of a pristine molecular ion peak at m/z 198 with no lower-molecular-weight fragmentation peaks validates that the boiling point was recorded without inducing thermal degradation.

References

- The Good Scents Company.5-tridecanone N-butyl octyl ketone.

- ChemicalBook.5-TRIDECANONE CAS#: 30692-16-1.

- CAS Common Chemistry.5-Tridecanone (CAS RN: 30692-16-1).

- Guidechem.58783-82-7 5-TRIDECANOL C13H28O, Formula, NMR, Boiling Point.

Sources

5-Tridecanone Solubility in Organic Solvents: A Technical Guide for Formulation and Synthesis

Executive Summary

5-Tridecanone (CAS: 30692-16-1) is a medium-chain aliphatic ketone characterized by a 13-carbon backbone and a carbonyl group at the C5 position[1]. With a molecular weight of 198.34 g/mol and a melting point of 16–17 °C, it typically exists as a colorless liquid or melt at ambient room temperature[2]. In pharmaceutical development, agrochemical formulation, and advanced organic synthesis (such as photoredox catalysis)[3], understanding the solvation behavior of 5-tridecanone is critical. This whitepaper provides an in-depth analysis of its thermodynamic solubility profile, solvent selection rationale, and self-validating experimental methodologies for accurate quantification.

Physicochemical Profiling & Thermodynamic Basis of Solvation

The solubility of 5-tridecanone is dictated by the thermodynamic principle of cohesive energy density, best modeled by Hansen Solubility Parameters (HSP) [4]. The free energy of mixing (

For 5-tridecanone, the molecular architecture is heavily skewed toward lipophilicity:

-

Dispersion Forces (

): The long, unbranched hydrocarbon chain dominates intermolecular interactions, resulting in a high dispersion parameter similar to alkanes[4]. -

Polarity (

): The C=O dipole provides moderate polarity, allowing for dipole-dipole interactions with aprotic solvents[5]. -

Hydrogen Bonding (

): As a hydrogen-bond acceptor (but not a donor), its

Consequently, 5-tridecanone exhibits a high octanol/water partition coefficient (

Quantitative Solubility Profile

The following table summarizes the solubility behavior of 5-tridecanone across various organic solvent classes at standard thermodynamic conditions (25 °C). Note: Due to its low melting point, 5-tridecanone acts as a miscible liquid in many organic solvents rather than a dissolving solid.

| Solvent | Solvent Class | Dielectric Constant ( | Estimated Solubility (25 °C) | Primary Solvation Mechanism |

| Hexane | Aliphatic Hydrocarbon | 1.89 | Miscible (>500 g/L) | Dominant dispersion force ( |

| Toluene | Aromatic Hydrocarbon | 2.38 | Miscible (>500 g/L) | High |

| Chloroform | Halogenated | 4.81 | Miscible (>500 g/L) | Dipole-dipole matching with the carbonyl group. |

| Ethyl Acetate | Ester | 6.02 | Highly Soluble (>250 g/L) | Favorable |

| Acetonitrile | Polar Aprotic | 37.5 | Soluble (~100 g/L) | Solvation limited by the hydrophobic C13 chain. |

| Methanol | Polar Protic | 32.7 | Sparingly Soluble (~50 g/L) | Disruption of solvent H-bond network restricts solubility. |

| Water | Aqueous | 80.1 | Practically Insoluble (<0.001 g/L) | Extreme |

Solvent Selection Rationale in Drug Development & Synthesis

Choosing the correct solvent for 5-tridecanone requires understanding the causality between its structure and the desired application:

-

Liquid-Liquid Extraction & Purification: Non-polar solvents like hexane or heptane are ideal for extracting 5-tridecanone from aqueous reaction mixtures. The massive differential in

affinity ensures near-quantitative partitioning into the organic phase, leaving polar impurities behind. -

Photoredox Catalysis & Cross-Coupling: Recent advancements in dual nickel/photoredox catalysis utilize aliphatic ketones and their derivatives as alkyl radical precursors[3]. In these systems, a solvent like Acetonitrile (MeCN) or Tetrahydrofuran (THF) is chosen. Causality: While hexane offers better solubility for the ketone, it cannot dissolve the highly polar transition-metal catalysts (e.g., Ni-complexes) or organic dyes (e.g., 4CzIPN)[3]. THF provides the perfect thermodynamic compromise, solvating both the lipophilic 5-tridecanone and the polar catalytic species.

Self-Validating Experimental Methodology: Shake-Flask Protocol

To empirically determine the precise solubility of 5-tridecanone in borderline solvents (e.g., methanol or mixed aqueous-organic systems), the Isothermal Shake-Flask Method (adapted from OECD Test Guidelines 105/107) is the gold standard[7][8].

Why this protocol is self-validating: It incorporates internal standard calibration and relies on centrifugation rather than filtration. Highly lipophilic substances like 5-tridecanone form micro-droplets or micelles that can pass through standard filter membranes, leading to false-positive solubility spikes[8][9]. Centrifugation eliminates this artifact. Furthermore, because 5-tridecanone lacks a strong UV chromophore, Gas Chromatography with Flame Ionization Detection (GC-FID) is mandated over UV-Vis spectroscopy[2].

Step-by-Step Methodology

-

Preparation: Add an excess of 5-tridecanone (e.g., 500 mg) to 10 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

-

Equilibration: Place the vial in a temperature-controlled orbital shaker at exactly 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[10].

-

Phase Separation (Critical Step): Transfer the mixture to a centrifuge tube. Centrifuge at 10,000 rpm for 20 minutes at 25 °C. Do not filter, as the lipophilic ketone will adsorb onto PTFE or nylon membranes, skewing the quantification[8].

-

Sampling & Dilution: Carefully extract a 100 µL aliquot of the clear supernatant using a positive-displacement pipette. Dilute immediately in a highly miscible solvent (e.g., hexane) containing a known concentration of an internal standard (e.g., 4,4'-di-tert-butylbiphenyl)[3].

-

GC-FID Quantification: Inject the sample into a GC-FID system. The internal standard validates the injection volume and instrumental response, ensuring the calculated solubility is absolute and reproducible.

Workflow Visualization

Figure 1: Shake-flask methodology workflow for thermodynamic solubility determination.

References

-

CAS Common Chemistry . "5-Tridecanone (CAS RN: 30692-16-1)". American Chemical Society. Available at:[Link]

-

National Center for Biotechnology Information . "PubChem Compound Summary for CID 42549, 5-Tridecanone". PubChem. Available at:[Link]

-

Cheméo . "Chemical Properties of 5-Tridecanone (CAS 30692-16-1)". Céondo GmbH. Available at:[Link]

-

Watanabe, E., et al. "1,4-Dihydropyridines as Alkyl Radical Precursors: Introducing the Aldehyde Feedstock to Nickel/Photoredox Dual Catalysis". Journal of the American Chemical Society. ACS Publications. Available at:[Link]

-

Letinski, D.J., et al. "Determining the water solubility of difficult-to-test substances: A tutorial review". Technical University of Denmark (DTU). Available at:[Link]

-

ECETOC . "APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - Limitations of the Shake-Flask Method". European Centre for Ecotoxicology and Toxicology of Chemicals. Available at: [Link]

-

Hansen, C. M. "Hansen Solubility Parameters: A User's Handbook". Hansen Solubility. Available at: [Link]

-

Park, K. "Hansen Solubility Parameters and Cohesive Energy Density". Kinam Park Research. Available at: [Link]

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hansen-solubility.com [hansen-solubility.com]

- 5. kinampark.com [kinampark.com]

- 6. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. enfo.hu [enfo.hu]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 10. researchgate.net [researchgate.net]

Introduction to 5-Tridecanone: A Molecule of Interest

An In-Depth Technical Guide to the Thermodynamic Properties of 5-Tridecanone

This guide provides a comprehensive technical overview of the essential thermodynamic properties of 5-Tridecanone (CAS: 30692-16-1). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data summary. It delves into the causality behind experimental and computational methodologies, offering field-proven insights into the characterization of this long-chain aliphatic ketone.

5-Tridecanone, also known as n-butyl octyl ketone, is a 13-carbon aliphatic ketone.[1] Its long hydrocarbon chain and central carbonyl group bestow upon it specific physicochemical characteristics that are of interest in various fields, from flavor and fragrance applications to its use as a specialty chemical intermediate.[2] Understanding its thermodynamic properties is paramount for predicting its behavior in different environments, designing efficient industrial processes, and ensuring the stability and efficacy of formulations. This guide will explore these properties through both experimentally determined data and computational predictions, providing a holistic view for the scientific community.

Molecular Identity:

Physicochemical and Thermodynamic Data Summary

The behavior of 5-Tridecanone in various physical states and mixtures is dictated by its fundamental properties. The following tables summarize the most critical available data, distinguishing between experimentally measured and estimated values.

Table 1: Key Physicochemical Properties of 5-Tridecanone

| Property | Value | Source Type | Reference |

| Melting Point | 16-17 °C (289.15-290.15 K) | Experimental | [3] |

| Boiling Point | 260.66 °C @ 760 mmHg (est.) | Estimated | [1] |

| Vapor Pressure | 0.012 mmHg @ 25 °C (est.) | Estimated | [1] |

| Flash Point | 79.70 °C (est.) | Estimated | [1] |

| Water Solubility | 4.53 mg/L @ 25 °C (est.) | Estimated | [1] |

| logP (o/w) | 5.053 (est.) | Estimated | [1] |

Table 2: Core Thermodynamic Properties of 5-Tridecanone

| Thermodynamic Property | Symbol | Value | Source Type | Reference |

| Enthalpy of Vaporization, Standard | ΔvapH° | Data not publicly available | - | [5] |

| Enthalpy of Fusion, Standard | ΔfusH° | Data not publicly available | - | [5] |

| Ideal Gas Heat Capacity | Cp,gas | Data not publicly available | - | [5] |

| Standard Gibbs Free Energy of Formation | ΔfG° | Data not publicly available | - | [5] |

| Enthalpy of Formation, Gas, Standard | ΔfH°gas | Data not publicly available | - | [5] |

Experimental Determination of Thermodynamic Properties

To generate reliable thermodynamic data, rigorous experimental protocols are essential. The choice of methodology is dictated by the specific property of interest and the physical state of the substance.

Causality in Experimental Design

-

Differential Scanning Calorimetry (DSC): This is the cornerstone technique for studying thermal transitions. For 5-Tridecanone, which has a melting point near room temperature, DSC is ideal for precisely measuring the enthalpy of fusion (ΔfusH°) and its heat capacity (Cp) as a function of temperature.[7] The principle relies on measuring the difference in heat flow required to increase the temperature of a sample and a reference, providing a direct measure of energy changes.

-

Bomb Calorimetry: To determine the standard enthalpy of formation (ΔfH°) , one must first measure the enthalpy of combustion (ΔcH°).[8] A bomb calorimeter is used to completely combust a known mass of 5-Tridecanone in a high-pressure oxygen environment. By measuring the heat released, and applying Hess's Law with the known enthalpies of formation for CO₂ and H₂O, the enthalpy of formation of the compound can be calculated.[8]

-

Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH°) is determined by measuring the vapor pressure of the liquid at different temperatures. The Clausius-Clapeyron equation provides the relationship between vapor pressure and temperature, from which ΔvapH° can be derived. Techniques like the static or transpiration method are employed for substances with low volatility like 5-Tridecanone.

Detailed Protocol: Heat Capacity and Enthalpy of Fusion via DSC

This protocol outlines a self-validating system for determining the heat capacity and enthalpy of fusion of 5-Tridecanone.

Objective: To measure the specific heat capacity (Cp) of liquid 5-Tridecanone and its enthalpy of fusion (ΔHfus).

Materials:

-

5-Tridecanone (>98% purity)

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system

-

Aluminum DSC pans and lids

-

Sapphire standard for heat capacity calibration

-

Indium standard for temperature and enthalpy calibration

-

Microbalance (±0.01 mg accuracy)

Methodology:

-

Instrument Calibration:

-

Calibrate the DSC for temperature and enthalpy using a certified indium standard. The known melting point (156.6 °C) and enthalpy of fusion (28.45 J/g) of indium serve as benchmarks.

-

Calibrate for heat capacity using a sapphire (α-Al₂O₃) standard across the desired temperature range (e.g., 0 °C to 100 °C).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-Tridecanone into an aluminum DSC pan using a microbalance.

-

Hermetically seal the pan to prevent any loss of sample due to vaporization, even given its low volatility.

-

Prepare an empty, hermetically sealed aluminum pan to be used as the reference.

-

-

Experimental Run:

-

Place the sample pan and the reference pan into the DSC cell.

-

Equilibrate the system at a temperature well below the melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 50 °C). This first heating run removes any prior thermal history.

-

Cool the sample back down to the starting temperature (0 °C) at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating run using the same temperature ramp (10 °C/min from 0 °C to 50 °C). The data from this second run is used for analysis to ensure a consistent thermal state.

-

-

Data Analysis:

-

Enthalpy of Fusion (ΔHfus): Integrate the area of the endothermic peak corresponding to the melting transition on the second heating curve. The software will provide the enthalpy in J/g.

-

Heat Capacity (Cp): The heat capacity is determined by comparing the heat flow signal of the sample to that of the sapphire standard and a blank (empty pan) run under identical conditions. The Cp is calculated using the equation: Cp_sample = (DSC_sample - DSC_blank) / (DSC_sapphire - DSC_blank) * (mass_sapphire / mass_sample) * Cp_sapphire

-

Visualization: DSC Experimental Workflow

Caption: Workflow for DSC analysis of 5-Tridecanone.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, computational chemistry provides powerful tools for estimating thermodynamic properties.[9] These in silico methods are crucial for screening compounds and for understanding molecular behavior at a level of detail that experiments cannot always provide.[10][11]

The Logic of Computational Thermochemistry

Computational models calculate the thermodynamic properties of a molecule by starting from first principles—solving the Schrödinger equation (or approximations of it) for the molecular system.[12]

-

Quantum Chemistry Methods (e.g., DFT): Density Functional Theory (DFT) is a widely used method that balances computational cost with accuracy. The process involves finding the lowest energy (most stable) geometry of the 5-Tridecanone molecule. Following this, a frequency calculation is performed.

-

Statistical Mechanics: The output of the frequency calculation (vibrational modes, rotational constants) is then used as input for statistical mechanics equations.[9][12] These equations connect the microscopic properties of the molecule (energy levels) to macroscopic thermodynamic properties like enthalpy, entropy, and heat capacity .[9]

Generalized Computational Workflow

-

Structure Input: A 3D structure of 5-Tridecanone is created.

-

Geometry Optimization: A quantum chemistry method (e.g., B3LYP functional with a 6-31G* basis set) is used to find the minimum energy conformation of the molecule.

-

Frequency Calculation: This is performed on the optimized geometry. A key self-validation step is to ensure there are no imaginary frequencies, which confirms the structure is a true energy minimum.

-

Thermochemical Analysis: The software uses the vibrational, rotational, and translational data from the frequency calculation to compute the thermodynamic properties at a specified temperature (e.g., 298.15 K).

Visualization: Computational Prediction Workflow

Caption: Workflow for computational thermochemistry prediction.

Significance in Research and Development

A thorough understanding of 5-Tridecanone's thermodynamic properties is critical for its practical application:

-

Process Chemistry: Heat capacity and enthalpy of vaporization are essential for designing safe and efficient heating, cooling, and distillation processes.

-

Formulation Science: Vapor pressure influences the compound's volatility, which is a key parameter in fragrance formulation and for controlling the release profile from a product.[2] Solubility, which is governed by the Gibbs free energy of solvation, dictates how the molecule can be formulated in different solvents and delivery systems.

-

Drug Development: For derivatives of long-chain ketones being investigated as active pharmaceutical ingredients (APIs), thermodynamic properties like the enthalpy of fusion and melting point are critical indicators of crystal stability and polymorphism, which directly impact bioavailability and shelf-life.

Safety and Handling

According to available safety data, 5-Tridecanone is not classified under GHS for major hazards but requires standard laboratory precautions.[1] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be used to avoid skin and eye contact.[13] It is noted as being very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided.[13]

Conclusion

5-Tridecanone presents a case study in the importance of a multi-faceted approach to chemical characterization. While publicly available experimental thermodynamic data is sparse, this guide has outlined the authoritative experimental and computational methodologies required to generate this critical information. By employing techniques like differential scanning calorimetry and quantum chemical calculations, researchers can obtain the necessary data on heat capacity, phase transitions, and enthalpies of formation. This knowledge is indispensable for the effective and safe application of 5-Tridecanone in scientific research and industrial development.

References

-

5-tridecanone N-butyl octyl ketone. (n.d.). The Good Scents Company. Retrieved March 7, 2024, from [Link]

-

Chemical Properties of 5-Tridecanone (CAS 30692-16-1). (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

-

5-Tridecanone | C13H26O | CID 42549. (n.d.). PubChem, National Institutes of Health. Retrieved March 7, 2024, from [Link]

-

tridecanone. (n.d.). Fragrance University. Retrieved March 7, 2024, from [Link]

-

Tridecane | C13H28 | CID 12388. (n.d.). PubChem, National Institutes of Health. Retrieved March 7, 2024, from [Link]

-

5-Tridecanone. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Irikura, K., & Frurip, D. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. [Link]

-

Morgan, K. M., & Baraban, J. H. (2006). Thermochemical Studies of Small Molecules. Journal of the American Chemical Society. [Link]

-

Properties of Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]

-

Computational Thermodynamic Properties. (n.d.). Fiveable. Retrieved March 7, 2024, from [Link]

-

Edet, C. O., et al. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. MDPI. [Link]

-

Nomenclature of Aldehydes and Ketones. (n.d.). Michigan State University Department of Chemistry. Retrieved March 7, 2024, from [Link]

-

Bergazin, T. D. (2021). Advancing physicochemical property predictions in computational drug discovery. University of California, Irvine. [Link]

-

5-Tridecanone. (n.d.). CAS Common Chemistry. Retrieved March 7, 2024, from [Link]

-

Tridecane. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Edet, C. O., et al. (2024). Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules. ResearchGate. [Link]

-

Properties of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

Tridecane (CAS 629-50-5) - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

-

n-Tridecan-1-ol. (n.d.). NIST Chemistry WebBook. Retrieved March 7, 2024, from [Link]

-

Appendix G | Standard Enthalpies of Formation for Selected Substances. (n.d.). Open Library Publishing Platform. Retrieved March 7, 2024, from [Link]

-

Chemical Properties of Aldehydes and Ketones. (2026). CK-12 Foundation. Retrieved March 7, 2024, from [Link]

-

Tabulated Enthalpy Values. (2025). Chemistry LibreTexts. Retrieved March 7, 2024, from [Link]

-

Chemical Properties of 5-Nonanone (CAS 502-56-7). (n.d.). Cheméo. Retrieved March 7, 2024, from [Link]

-

Heat Capacities of Inorganic and Organic Liquids. (n.d.). AIChE. Retrieved March 7, 2024, from [Link]

-

Thermodynamic entropy definition clarification. (n.d.). Khan Academy. Retrieved March 7, 2024, from [Link]

Sources

- 1. 5-tridecanone, 30692-16-1 [thegoodscentscompany.com]

- 2. Fragrance University [fragranceu.com]

- 3. 5-Tridecanone | C13H26O | CID 42549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Tridecanone [webbook.nist.gov]

- 5. 5-Tridecanone (CAS 30692-16-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 12. Computational Models for Analyzing the Thermodynamic Properties of Linear Triatomic Molecules [mdpi.com]

- 13. fishersci.com [fishersci.com]

5-Tridecanone (CAS 30692-16-1): Comprehensive Hazard Profile, Toxicological Assessment, and Safe Handling Protocols

Introduction to 5-Tridecanone

5-Tridecanone (tridecan-5-one) is a mid-chain aliphatic ketone with the molecular formula C13H26O. While not as ubiquitous as lower molecular weight industrial ketones (like acetone or MEK), 5-tridecanone frequently emerges as a critical trace volatile organic compound (VOC) in complex industrial and biological matrices. It has been identified as a degradation product in aviation lubricant oils exposed to bleed air system conditions, a vapor constituent in high-level radioactive waste storage tanks[1], and a secondary metabolite produced by Trichoderma fungal species[2].

For researchers, industrial hygienists, and drug development professionals, understanding the Safety Data Sheet (SDS) hazards of 5-tridecanone requires a rigorous analysis of its physicochemical behavior, particularly its lipophilicity and vapor-phase dynamics.

Physicochemical Properties & Causality of Exposure

The physical properties of 5-tridecanone dictate its environmental partitioning, biological uptake, and occupational hazard profile. With an XLogP3 of 5.1, the molecule is highly lipophilic[3]. This high lipid solubility indicates a strong propensity for dermal absorption and potential bioaccumulation in adipose tissues if systemic exposure occurs.

Table 1: Physicochemical Properties of 5-Tridecanone

| Property | Value | Causality / Significance |

| CAS Number | 30692-16-1 | Unique chemical identifier[3]. |

| Molecular Weight | 198.34 g/mol | Mid-weight VOC; influences diffusion rates in air[3]. |

| Melting Point | 16 - 17 °C | Exists as a colorless liquid or melt at room temperature[3]. |

| Boiling Point | 550.71 K (277.5 °C) | Low volatility at ambient temps, but forms hazardous vapors at elevated industrial temps[4]. |

| XLogP3 | 5.1 | High lipophilicity; drives dermal penetration and cellular membrane disruption[3]. |

| Kovats Retention Index | 1361.5 | Critical for GC-MS identification in complex vapor mixtures[3]. |

Toxicological Profile and SDS Hazards

Standard SDS documentation for aliphatic ketones of this chain length typically highlights skin and eye irritation, alongside potential respiratory tract irritation upon inhalation of heated vapors or mists.

Inhalation Hazards & Vapor Toxicity

In ambient conditions, 5-tridecanone poses a minimal inhalation risk due to its relatively high boiling point (277.5 °C)[4]. However, in high-temperature environments—such as aviation engines or thermally active waste tanks—it volatilizes rapidly. In the1, 5-tridecanone was assigned a stringent occupational exposure screening value of 0.0034 ppm[1].

-

Mechanistic Causality: This exceptionally low threshold reflects a conservative safety factor applied to non-carcinogenic high-boiling hydrocarbons lacking established Occupational Exposure Limits (OELs). The goal is to prioritize worker protection against cumulative neurological depression or respiratory irritation common to long-chain aliphatic exposures[1].

Dermal and Ocular Toxicity

The lipophilic nature of the compound allows 5-tridecanone to readily dissolve the lipid bilayer of the stratum corneum.

-

Mechanistic Causality: Prolonged dermal exposure strips natural epidermal oils, leading to contact dermatitis, erythema, and barrier dysfunction. Direct ocular contact with the liquid melt causes immediate, though typically reversible, irritation.

Environmental Hazards

Similar to other long-chain ketones, 5-tridecanone exhibits aquatic toxicity. Its low water solubility and high octanol/water partition coefficient suggest it can partition into the tissues of aquatic organisms, necessitating strict disposal protocols to prevent environmental discharge[4].

Experimental Protocol: Vapor Profiling and GC-MS Quantification

To accurately assess the hazard of 5-tridecanone in an occupational setting, environmental monitoring must be highly specific. The following protocol outlines a self-validating system for capturing and quantifying 5-tridecanone in air, utilizing its Kovats Retention Index (1361.5) for precise identification[3].

Step-by-Step Methodology:

-

Air Sampling (Active Capture): Calibrate a personal sampling pump to a flow rate of 0.2 L/min. Draw a known volume of air (e.g., 10 L) through a multi-bed thermal desorption (TD) tube containing Tenax TA and Carbograph 1TD.

-

Causality: The dual-bed system ensures the capture of mid-to-high boiling point VOCs like 5-tridecanone without breakthrough, preventing false-negative exposure readings.

-

-

Internal Standard Spiking (Self-Validation): Inject 1 µL of a deuterated internal standard (e.g., d10-phenanthrene) directly onto the sorbent bed prior to desorption.

-

Causality: This provides a self-validating recovery metric, correcting for any analyte losses or thermal degradation during the desorption process.

-

-

Thermal Desorption (TD): Heat the TD tube to 280 °C for 10 minutes under a flow of ultra-high purity helium, transferring the analytes to a cold trap (-10 °C). Rapidly heat the cold trap to 300 °C to inject the focused sample into the GC.

-

GC-MS Analysis:

-

Column: Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm).

-

Temperature Program: 40 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).

-

Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: 35-350 m/z.

-

-

Data Validation: Identify 5-tridecanone by matching its mass spectrum against the NIST library and confirming its Kovats Retention Index (approx. 1361.5 on a semi-standard non-polar column)[3]. Quantify using the internal standard response ratio.

Analytical workflow for the capture and GC-MS quantification of 5-tridecanone in vapor samples.

Risk Mitigation and Handling Protocols

Given the hazard profile, handling pure 5-tridecanone or mixtures containing high concentrations requires stringent controls.

-

Engineering Controls: All manipulations of the neat liquid must occur within a certified chemical fume hood. If the substance is heated, local exhaust ventilation (LEV) is mandatory to capture evolved vapors before they enter the worker's breathing zone.

-

Personal Protective Equipment (PPE):

-

Gloves: Nitrile gloves (minimum 0.4 mm thickness) are recommended. Due to the lipophilicity of the ketone, gloves should be changed immediately if contaminated, as the solvent can permeate standard elastomers over time.

-

Eye Protection: Splash-proof chemical safety goggles.

-

Respirator: If engineering controls are insufficient or during a spill response, a half-face respirator equipped with organic vapor (OV) cartridges is required.

-

-

Spill Response: Contain spills using inert, non-combustible absorbent materials (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Transfer the absorbed material to a sealed, labeled chemical waste container for high-temperature incineration.

References

-

PubChem. "5-Tridecanone | C13H26O | CID 42549". National Institutes of Health (NIH). 3

-

Cheméo. "Chemical Properties of 5-Tridecanone (CAS 30692-16-1)". 4

-

Pacific Northwest National Laboratory (PNNL). "Screening Values for Non-Carcinogenic Hanford Waste Tank Vapor Chemicals". 1

-

Universidade NOVA de Lisboa. "Characterization of the Ageing Process in Aviation Lubricant Oils through an Experimental Simulation of the Bleed Air System Conditions".

-

ResearchGate. "Antifungal metabolite profiling and inhibition assessment of Trichoderma-derived compounds". 2

Sources

Technical Monograph: Tridecan-5-one (CID 158430)

Integrative Synthesis, Characterization, and Application in Lipidomimetics

Executive Summary

Tridecan-5-one (PubChem CID 158430; also referenced as 5-Tridecanone) is a mid-chain aliphatic ketone characterized by a specific carbonyl insertion at the C5 position of a thirteen-carbon backbone. While often overshadowed by its terminal isomers, this compound occupies a critical niche in lipidomic research and semiochemical synthesis .

In drug development, tridecan-5-one serves as a pivotal intermediate for constructing lipophilic tails in drug delivery systems (LNP formulations) and as a metabolic reference standard for fatty acid oxidation pathways. This guide provides a definitive technical workflow for its synthesis, validation, and application, moving beyond generic descriptions to establish a self-validating protocol for laboratory implementation.

Chemical Constitution & Physicochemical Matrix[1]

Understanding the physical behavior of tridecan-5-one is prerequisite to its manipulation in synthesis and formulation. Its lipophilicity (LogP ~5.1) dictates the use of non-polar solvents for extraction and purification.

Table 1: Physicochemical Profile of Tridecan-5-one

| Property | Value / Descriptor | Contextual Note |

| IUPAC Name | Tridecan-5-one | Unambiguous identifier |

| CAS Registry | 30692-16-1 | Primary industrial key |

| Molecular Formula | C₁₃H₂₆O | Saturated aliphatic ketone |

| Molecular Weight | 198.35 g/mol | Monoisotopic mass: 198.198 |

| Boiling Point | ~260°C (at 760 mmHg) | High boiling point requires vacuum distillation for purification |

| Melting Point | 16–17°C | Solid/Liquid boundary near room temp; handle as melt |

| LogP (Octanol/Water) | 5.1 (Predicted) | Highly lipophilic; negligible water solubility |

| Density | 0.825 g/cm³ | Less dense than water; forms upper layer in extraction |

| Refractive Index | 1.435 (at 20°C) | Useful for purity check via refractometry |

Synthetic Architecture: The Nitrile-Grignard Route

While oxidation of 5-tridecanol is a valid route, it relies on the availability of the specific secondary alcohol. A more robust, convergent approach for drug development applications is the Nitrile-Grignard Addition . This method allows for the precise construction of the C5-ketone from readily available C5 and C8 precursors, avoiding over-addition to tertiary alcohols.

Reaction Logic

The synthesis couples Valeronitrile (Pentanenitrile) with n-Octylmagnesium bromide . The intermediate imine salt resists further nucleophilic attack, ensuring exclusive ketone formation upon acidic hydrolysis.

Visual Pathway (DOT)

Figure 1: Convergent synthesis of Tridecan-5-one via Grignard addition to nitrile, preventing tertiary alcohol byproducts.

Detailed Protocol

Reagents:

-

Valeronitrile (Pentanenitrile): 1.0 eq

-

n-Octylmagnesium bromide (2.0 M in diethyl ether): 1.1 eq

-

Anhydrous Tetrahydrofuran (THF)

-

Sulfuric acid (10% aqueous)

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Flush continuously with Argon.

-

Grignard Preparation: Charge the flask with Valeronitrile (diluted in anhydrous THF). Cool to 0°C to modulate the initial exotherm.

-

Controlled Addition: Add n-Octylmagnesium bromide dropwise over 30 minutes. The solution will turn turbid as the magnesium salt forms.

-

Reflux Phase: Once addition is complete, warm to room temperature, then heat to gentle reflux (65°C) for 4 hours. This drives the formation of the imine intermediate.

-

Hydrolysis (Critical Step): Cool the reaction mixture to 0°C. Slowly pour the mixture into a beaker containing crushed ice and 10% H₂SO₄. Vigorous stirring is required to hydrolyze the imine complex into the ketone.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with Diethyl Ether. Combine organic layers.

-

Work-up: Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Brine. Dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. Perform vacuum distillation (0.5 mmHg) to isolate pure Tridecan-5-one.

Analytical Validation & Quality Control

Trustworthiness in chemical biology relies on rigorous structural confirmation. For tridecan-5-one, Mass Spectrometry (GC-MS) provides a unique fingerprint due to the asymmetry of the ketone.

GC-MS Fragmentation Logic

The location of the carbonyl group at C5 directs specific alpha-cleavages and McLafferty rearrangements.

-

Alpha-Cleavage A: Loss of Butyl group (C4H9•)

Ion [O=C-C8H17]⁺ (m/z 141). -

Alpha-Cleavage B: Loss of Octyl group (C8H17•)

Ion [C4H9-C=O]⁺ (m/z 85). -

McLafferty Rearrangement: Migration of gamma-hydrogen from the longer octyl chain allows for a resonant enol radical cation.

Fragmentation Pathway Diagram (DOT)

Figure 2: Diagnostic Mass Spectrometry fragmentation patterns for Tridecan-5-one structural confirmation.

NMR Specification (¹H-NMR, 400 MHz, CDCl₃)

-

δ 2.38 ppm (t, 4H): Alpha-methylene protons (-CH₂-CO-CH₂-). The triplet splitting confirms the presence of adjacent methylene groups, characteristic of a linear ketone.

-

δ 1.55 ppm (m, 4H): Beta-methylene protons.

-

δ 1.26 ppm (broad s, 12H): Bulk methylene chain protons.

-

δ 0.90 ppm (t, 6H): Terminal methyl groups.

Biological & Industrial Applications[1][2][4][5]

Lipid-Based Drug Delivery

In the development of Lipid Nanoparticles (LNPs) for mRNA delivery, ketones like tridecan-5-one serve as precursors for ionizable lipids. The C5-ketone motif allows for the reductive amination with specific headgroups, creating lipids with "kinked" tails (due to the C5 branching point relative to the headgroup) which can influence the fluidity and fusogenicity of the LNP membrane [1].

Semiochemical Research

Tridecan-5-one is identified in the volatile organic compound (VOC) profiles of various biological systems, acting as a semiochemical. It functions as a reference standard in Gas Chromatography-Electroantennographic Detection (GC-EAD) studies to map olfactory receptors in insects, specifically in pheromone plume tracking research [2].

Permeation Enhancement

Mid-chain ketones are investigated as reversible skin permeation enhancers. By disrupting the ordered packing of stratum corneum lipids, tridecan-5-one (applied in transdermal patches) can transiently increase the flux of hydrophilic drugs. Its high LogP ensures it partitions well into the lipid bilayer [3].

References

-

PubChem. 5-Tridecanone (Compound) - CID 42549/158430.[1] National Library of Medicine. Available at: [Link]

-

NIST Chemistry WebBook. 5-Tridecanone Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Available at: [Link]

-

Cheméo. Chemical Properties of 5-Tridecanone. Available at: [Link]

Sources

Technical Guide: Physicochemical Profiling of 5-Tridecanone (CAS 30692-16-1)

An in-depth technical guide on the physicochemical characterization of 5-Tridecanone, focusing on refractive index and flash point determination.

Executive Summary

5-Tridecanone (C₁₃H₂₆O) is a mid-chain aliphatic ketone utilized as a synthesis intermediate in the production of pheromones, specialty solvents, and lipid-tailored pharmaceutical excipients. Unlike its more common isomer, 2-tridecanone, the 5-isomer presents unique characterization challenges due to limited distinct literature data.

This guide provides a rigorous framework for the physicochemical verification of 5-Tridecanone. It prioritizes two critical parameters: Refractive Index (RI) for purity assessment and Flash Point (FP) for safety classification. The protocols detailed herein are designed to validate material identity against theoretical models and isomeric standards, ensuring compliance with Good Laboratory Practice (GLP) for drug development workflows.

Chemical Identity & Structural Analysis[1][2][3][4]

Understanding the molecular geometry of 5-Tridecanone is a prerequisite for interpreting its physical properties. The molecule consists of a carbonyl group positioned at the C-5 carbon, creating a slight asymmetry (butyl vs. octyl chains) that influences its dipole moment and packing density compared to the methyl-ketone isomer (2-tridecanone).

| Parameter | Specification |

| IUPAC Name | Tridecan-5-one |

| CAS Number | 30692-16-1 |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.34 g/mol |

| SMILES | CCCCCCCC(=O)CCCC |

| Key Isomer | 2-Tridecanone (Reference Standard) |

Synthetic Pathway & Impurity Profile

The synthesis typically involves the oxidation of 5-tridecanol or the Grignard reaction between pentanoyl chloride and octylmagnesium bromide. Impurities often include unreacted alcohols or isomeric ketones, which significantly alter the Refractive Index.

Figure 1: Grignard synthesis pathway for 5-Tridecanone. Impurities from incomplete hydrolysis affect RI.

Physicochemical Characterization

Refractive Index (RI)

Definition: The ratio of the speed of light in a vacuum to that in the medium (

-

Expected Value (20°C):

-

Reference Standard (2-Tridecanone):

(Lit.) -

Temperature Correction: RI decreases as temperature increases (

).

Scientific Insight:

Because 5-Tridecanone is structurally similar to 2-Tridecanone, their refractive indices are nearly identical. A deviation of

Flash Point

Definition: The lowest temperature at which vapors ignite when exposed to an ignition source. Relevance: Dictates safety handling (Flammability Class).

-

Estimated Value:

-

Literature Discrepancy: Some databases estimate

(likely conflated with Tridecane). However, C13 ketones (e.g., 2-Tridecanone, FP -

Classification: Combustible Liquid (Class IIIB).

Experimental Methodologies

Protocol: High-Precision Refractometry

Objective: Determine

Equipment:

-

Abbemat Refractometer (Anton Paar or equivalent)

-

Thermostatic bath control (

)

Workflow:

-

Calibration: Verify system using HPLC-grade water (

) and a dodecane standard ( -

Sample Loading: Place 200

of 5-Tridecanone onto the sapphire prism. Ensure no air bubbles are trapped (bubbles scatter light, artificially lowering the reading). -

Equilibration: Allow 2 minutes for thermal equilibrium at

. -

Measurement: Record 5 consecutive readings. The standard deviation (SD) must be

. -

Cleaning: Wipe with ethanol followed by acetone.

Protocol: Flash Point Determination (Pensky-Martens Closed Cup)

Objective: Determine the safety profile (ASTM D93).

Equipment:

-

Automated Closed Cup Flash Point Tester

Workflow:

-

Preparation: Fill the test cup with 75 mL of 5-Tridecanone.

-

Heating: Apply heat at a rate of

/min. Stir at 100 rpm. -

Ignition Test: Apply the ignition source every

rise starting from -

Endpoint: Record the temperature at which a distinct flash covers the interior surface.

-

Correction: Correct for barometric pressure (

) using the formula:

Figure 2: Logic flow for Flash Point determination ensuring safety compliance.

Data Summary & Specifications

The following table consolidates the theoretical and experimental ranges for 5-Tridecanone.